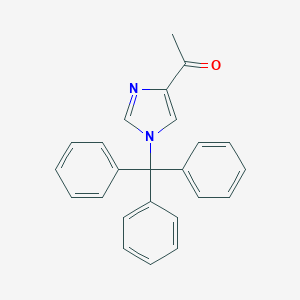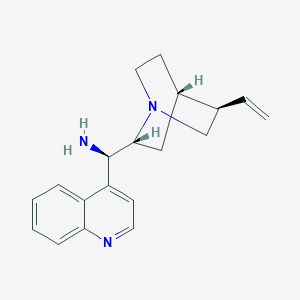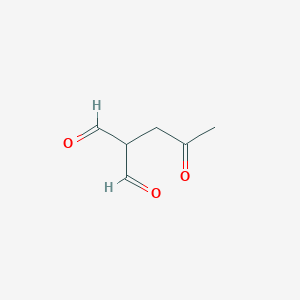
2-(2-Oxopropyl)propanedial
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Oxopropyl)propanedial, also known as acrolein dialdehyde, is a highly reactive aldehyde that is commonly used in scientific research for its ability to crosslink proteins and nucleic acids. Its unique properties make it a valuable tool for studying biological processes and developing new therapeutic agents. In
Mechanism Of Action
The mechanism of action of 2-(2-Oxopropyl)propanedial is based on its ability to crosslink proteins and nucleic acids. It reacts with amino groups in proteins and with guanine and cytosine residues in DNA, forming stable adducts that can alter the structure and function of these molecules. This can lead to changes in gene expression, protein function, and cellular signaling pathways.
Biochemical And Physiological Effects
The biochemical and physiological effects of 2-(2-Oxopropyl)propanedial depend on the specific proteins and nucleic acids that are crosslinked. In general, crosslinking can alter the structure and function of these molecules, leading to changes in gene expression, protein function, and cellular signaling pathways. This can have a wide range of effects on cellular processes, including cell growth, differentiation, and apoptosis.
Advantages And Limitations For Lab Experiments
The advantages of using 2-(2-Oxopropyl)propanedial in lab experiments include its ability to crosslink proteins and nucleic acids, its high reactivity, and its ability to form stable adducts. However, there are also some limitations to its use, including its toxicity, its potential to cause nonspecific crosslinking, and its potential to interfere with other experimental techniques.
Future Directions
There are many potential future directions for research on 2-(2-Oxopropyl)propanedial. Some possible areas of investigation include:
- Developing new methods for synthesizing 2-(2-Oxopropyl)propanedial that are more efficient and less toxic.
- Studying the effects of 2-(2-Oxopropyl)propanedial on specific proteins and nucleic acids to better understand its mechanism of action.
- Developing new therapeutic agents based on the crosslinking properties of 2-(2-Oxopropyl)propanedial.
- Exploring the potential of 2-(2-Oxopropyl)propanedial as a tool for studying cellular processes and signaling pathways.
- Investigating the potential of 2-(2-Oxopropyl)propanedial as a biomarker for disease diagnosis and monitoring.
Conclusion
2-(2-Oxopropyl)propanedial is a highly reactive aldehyde that is widely used in scientific research for its ability to crosslink proteins and nucleic acids. Its unique properties make it a valuable tool for studying biological processes and developing new therapeutic agents. While there are some limitations to its use, there are also many potential future directions for research on this compound. By continuing to explore its properties and applications, we can gain a deeper understanding of cellular processes and develop new treatments for a wide range of diseases.
Synthesis Methods
2-(2-Oxopropyl)propanedial can be synthesized through a variety of methods, including the oxidation of 2-(2-Oxopropyl)propanedial with hydrogen peroxide or ozone, the reaction of glyoxal with 2-(2-Oxopropyl)propanedial, and the reaction of malondialdehyde with 2-(2-Oxopropyl)propanedial. However, the most common method for synthesizing 2-(2-Oxopropyl)propanedial is the reaction of 2-(2-Oxopropyl)propanedial with glyoxal in the presence of a catalyst, such as sulfuric acid or hydrochloric acid.
Scientific Research Applications
2-(2-Oxopropyl)propanedial is widely used in scientific research for its ability to crosslink proteins and nucleic acids. It is commonly used in studies of DNA-protein interactions, protein-protein interactions, and protein-DNA interactions. It is also used in the development of new therapeutic agents, such as antitumor drugs and antimicrobial agents.
properties
CAS RN |
198349-37-0 |
|---|---|
Product Name |
2-(2-Oxopropyl)propanedial |
Molecular Formula |
C6H8O3 |
Molecular Weight |
128.13 g/mol |
IUPAC Name |
2-(2-oxopropyl)propanedial |
InChI |
InChI=1S/C6H8O3/c1-5(9)2-6(3-7)4-8/h3-4,6H,2H2,1H3 |
InChI Key |
YTNQVLAJJTVYGN-UHFFFAOYSA-N |
SMILES |
CC(=O)CC(C=O)C=O |
Canonical SMILES |
CC(=O)CC(C=O)C=O |
synonyms |
Propanedial, (2-oxopropyl)- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



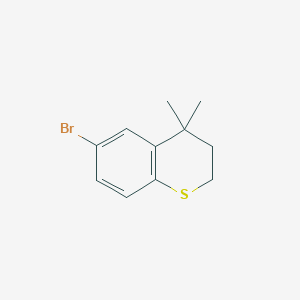
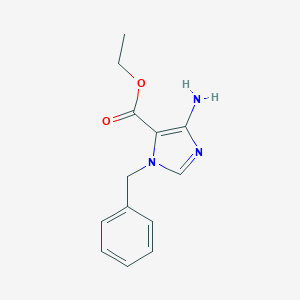
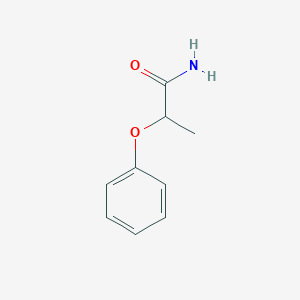
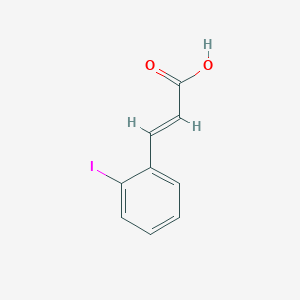
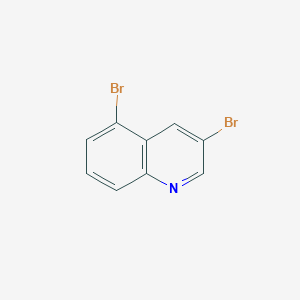
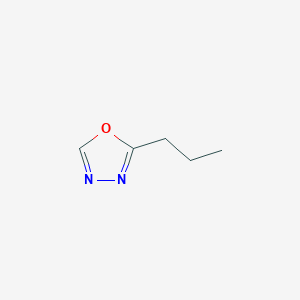
![1h-Pyrazolo[5,1-c]-1,2,4-triazole-3-ethanamine](/img/structure/B176884.png)

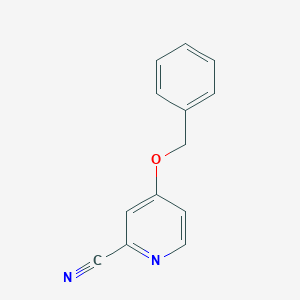
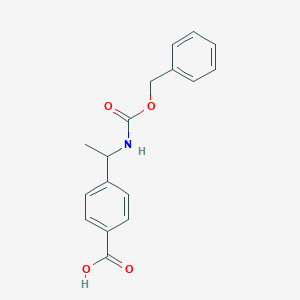
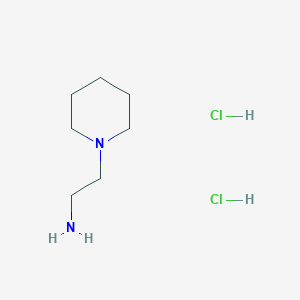
![(R)-beta-[[(Tert-butoxy)carbonyl]amino]-1,3-benzodioxole-5-propanoic acid](/img/structure/B176894.png)
